Cas no 335033-68-6 (N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride)
N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4H-Thieno[3,2-b]pyrrole-5-methanamine,N,4-dimethyl-, hydrochloride (1:1)
- N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine,hydrochloride
- N-Methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride
- methyl({4-methylthieno[3,2-b]pyrrol-5-yl}methyl)amine hydrochloride
- Y8755
- N-Methyl-n-[(4-methyl-4h-Theno[3,2-b]pyrrol-5-yl)methyl]amne hydrochlorde
- methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine hydrochloride
- 335033-68-6
- MS-22362
- N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine--hydrogen chloride (1/1)
- starbld0007503
- FT-0716543
- J-523714
- N-Methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride, AldrichCPR
- DTXSID60594511
- N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine hydrochloride
- N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride
- DB-068840
- N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride
-
- Inchi: 1S/C9H12N2S.ClH/c1-10-6-7-5-9-8(11(7)2)3-4-12-9;/h3-5,10H,6H2,1-2H3;1H
- InChI Key: JUWOUDJRMHOUBO-UHFFFAOYSA-N
- SMILES: Cl.S1C=CC2=C1C=C(CNC)N2C
Computed Properties
- Exact Mass: 216.04900
- Monoisotopic Mass: 216.0487973g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.2Ų
Experimental Properties
- PSA: 45.20000
- LogP: 3.15210
N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M104378-10mg |
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine Hydrochloride |
335033-68-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M104378-50mg |
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine Hydrochloride |
335033-68-6 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M104378-100mg |
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine Hydrochloride |
335033-68-6 | 100mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614351-1g |
N-methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine hydrochloride |
335033-68-6 | 98% | 1g |
¥1891.00 | 2024-05-18 |
N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride
Introduction to N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride (CAS No. 335033-68-6)
N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride, a compound with the CAS number 335033-68-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their potential therapeutic applications. The molecular structure of this compound incorporates a fused thienopyrrole core, which is a key feature contributing to its unique chemical and biological properties.
The N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine moiety is particularly noteworthy, as it combines the versatility of the thieno[3,2-b]pyrrole scaffold with the functional group of a methylamine derivative. This combination has been shown to enhance binding affinity and selectivity in various biological targets, making it a promising candidate for drug development. The hydrochloride salt form of this compound improves its solubility and stability, which are critical factors for pharmaceutical applications.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of new drugs. The thienopyrrole scaffold, in particular, has been extensively studied for its role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Studies have demonstrated that derivatives of thienopyrrole can interact with specific enzymes and receptors, leading to therapeutic effects. For instance, modifications at the 5-position of the thienopyrrole ring can significantly alter the pharmacokinetic properties of the compound.
The incorporation of a methyl group at the 4-position of the thieno[3,2-b]pyrrol ring in N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride enhances its binding interactions with target proteins. This structural feature has been exploited in the design of small molecule inhibitors that exhibit high potency and selectivity. The hydrochloride salt form further improves the compound's pharmacological profile by increasing its water solubility, which is essential for formulation into oral or injectable drugs.
In vitro studies have shown that N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride exhibits promising activity against various disease-related targets. For example, research indicates that this compound can inhibit the activity of enzymes involved in cancer cell proliferation and survival. Additionally, its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases. These findings underscore the compound's therapeutic potential and highlight its importance as a lead molecule for further drug development.
The synthesis of N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of functional groups such as the methylamine moiety and the hydrochloride salt formation must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
The pharmacological evaluation of N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride has revealed several interesting properties. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Furthermore, its stability under various physiological conditions enhances its suitability for clinical use. These characteristics position this compound as a valuable asset in pharmaceutical research and development.
Future studies are expected to explore additional therapeutic applications of N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride. Investigating its interactions with other biological targets and assessing its efficacy in preclinical models will provide further insights into its potential as a drug candidate. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into clinical trials and ultimately into new treatments for patients.
In conclusion, N-methyl-N-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methylamine Hydrochloride (CAS No. 335033-68-6) is a structurally unique and biologically active compound with significant therapeutic potential. Its molecular design incorporates key features that enhance binding affinity and selectivity against various disease-related targets. The hydrochloride salt form improves solubility and stability, making it an attractive candidate for further pharmaceutical development. Ongoing research continues to uncover new applications for this compound, paving the way for innovative treatments in medicine.
335033-68-6 (N-methyl-N-(4-methyl-4H-thieno3,2-bpyrrol-5-yl)methylamine Hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)